4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid
Description
4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid is a sulfonamide-based benzoic acid derivative characterized by a biphenyl moiety substituted with a fluorine atom at the 4' position. This compound combines a sulfonyl group bridging the biphenyl and benzoic acid units, creating a structurally rigid scaffold.
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4S/c20-16-7-1-13(2-8-16)14-5-11-18(12-6-14)26(24,25)21-17-9-3-15(4-10-17)19(22)23/h1-12,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYKTZLRSKPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 4’-fluorobiphenyl with sulfonyl chloride, followed by the coupling of the resulting sulfonylated biphenyl with aminobenzoic acid under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the fluorobiphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters of Analogous Sulfonamide Benzoic Acids
Notes:
- Fluorine vs.
- Methoxy Substitution: The 4'-methoxy analog (C₂₀H₁₇NO₅S) exhibits higher solubility due to the electron-donating methoxy group but reduced acidity (higher pKa) compared to fluorine.
- Steric Effects: The 4-fluoro-3-methylphenyl variant (C₁₄H₁₂FNO₄S) introduces steric hindrance, which may limit binding interactions in biological systems.
Spectroscopic and Analytical Data
- NMR Trends : The 13C-NMR chemical shift of the carbonyl group in sulfonamide benzoic acids ranges from δ 169.54 ppm (e.g., C₁₃H₂₀N₄O₃S) , while fluorine substituents may upfield-shift adjacent aromatic carbons due to electron withdrawal.
- UV-Vis Absorption : Brominated derivatives exhibit λmax ~260–280 nm , whereas fluorine’s smaller atomic radius may slightly blue-shift absorption bands.
Biological Activity
4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid, a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a fluorobiphenyl moiety with a sulfonamide group, which is known for diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H16FNO4S
- Molecular Weight : 371.4 g/mol
- CAS Number : 1170846-64-6
The compound's structure allows for various chemical reactions, including nucleophilic substitutions and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit lipoxygenase enzymes, which play a crucial role in the metabolism of arachidonic acid and the production of inflammatory mediators. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and conditions linked to oxidative stress.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, sulfonamide derivatives have shown efficacy in reducing edema in animal models, suggesting their potential use in managing inflammatory conditions .
Anticancer Activity
The compound has been studied for its anticancer properties. In vitro assays demonstrate that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values indicate its potency compared to standard chemotherapeutic agents .
Enzyme Inhibition
This compound has been shown to inhibit various enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in inflammation and pain pathways .
Case Studies and Research Findings
-
Study on Lipoxygenase Inhibition :
A study evaluating several sulfonamide derivatives found that this compound effectively inhibited lipoxygenase activity, leading to reduced levels of inflammatory mediators in vitro. -
Anticancer Efficacy :
In another investigation, the compound was tested against multiple cancer cell lines, showing significant growth inhibition. The mechanism was linked to induced apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent . -
Comparative Analysis :
When compared with similar compounds, such as 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid, variations in substituent positions were found to influence biological activity significantly. This underscores the importance of molecular structure in determining pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
